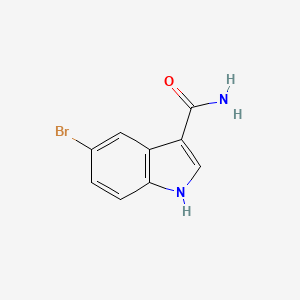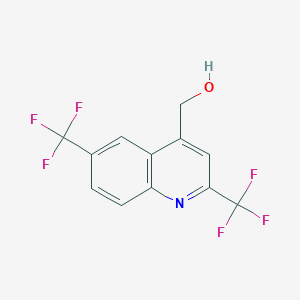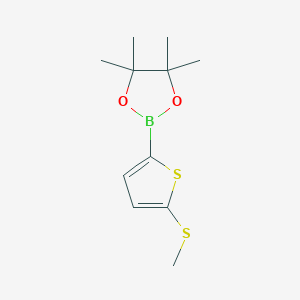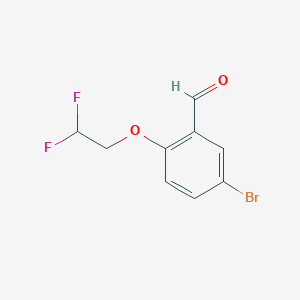
1-(4-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone
Vue d'ensemble
Description
1-(4-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone, commonly known as CPEP, is a compound that has been synthesized and studied for its potential applications in the scientific research field. CPEP is a synthetic compound that is similar in structure to pyrazinamide, an established anti-tuberculosis drug. CPEP is an interesting compound due to its diverse range of properties and potential applications in scientific research, including its ability to act as a prodrug, its ability to modulate the activity of enzymes, and its potential to be used as a drug delivery system.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
- The compound 1-(4-(piperidin-1-yl) phenyl) ethanone, a similar structure, has been synthesized and shown to possess significant antibacterial activity. This demonstrates the potential of related compounds in antimicrobial applications (Merugu, Ramesh, & Sreenivasulu, 2010).
Spectroscopic Characterization and Cytotoxic Studies
- A related compound, 1-(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1, 2,3-triazol-1-yl) ethanone, has been synthesized and analyzed for its structural characteristics. This compound exhibited cytotoxic properties, suggesting potential in cancer research and treatment (Govindhan et al., 2017).
Microwave-Assisted Synthesis
- The use of microwave irradiation in synthesizing similar compounds has been explored, demonstrating an efficient method for producing such compounds, potentially speeding up research and development in related areas (Merugu, Ramesh, & Sreenivasulu, 2010).
Antiviral Activity
- Compounds with structures akin to 1-(4-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone have been found to exhibit antiviral activity, highlighting their potential utility in developing new antiviral drugs (Attaby et al., 2006).
Antimicrobial Evaluation
- Novel heterocyclic compounds containing elements similar to the compound have been evaluated for their antimicrobial activity, showing promise as lead molecules in the development of new antimicrobial agents (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Binding Analysis with Human Serum Albumin
- The binding analysis of structurally similar compounds with human serum albumin has been studied, providing insights into their pharmacokinetic properties which is crucial for their application in biological systems (Govindhan et al., 2017).
Molecular Docking Studies
- Molecular docking studies have been conducted on compounds structurally akin to 1-(4-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone, offering valuable information for their potential therapeutic applications (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Propriétés
IUPAC Name |
1-[4-[(6-chloropyrazin-2-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-9(17)16-4-2-10(3-5-16)6-11-7-14-8-12(13)15-11/h7-8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKLUGQGYBXJKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B1399147.png)


![Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1399151.png)



